(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide
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Overview
Description
(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide is an organic compound characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in the synthesis include methanol and ethanol, and the reaction temperature is usually maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to ensure high purity and yield, often employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which (2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-2,4-hexadiene: Shares a similar diene structure but lacks the cyano and dimethylamino groups.
(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene: Contains a similar methylene group but differs in the presence of hydroxyl and methoxy groups.
Uniqueness
(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
(2E,4E)-2-cyano-N-(dimethylaminomethylidene)-5-phenylpenta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18(2)12-17-15(19)14(11-16)10-6-9-13-7-4-3-5-8-13/h3-10,12H,1-2H3/b9-6+,14-10+,17-12? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZGGYCWUXPRDY-NOKFKHBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(=CC=CC1=CC=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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